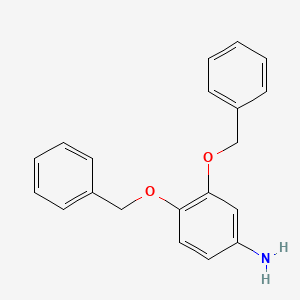

3,4-二苄氧基苯胺

描述

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dibenzyloxy aniline, such as N-Benzylideneaniline, has been studied. The synthesis involves the Schiff base reaction using Kinnow peel powder as a green catalyst . Another study discusses the synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide .Chemical Reactions Analysis

The chemical reactions involving aniline compounds have been studied extensively. For instance, aniline reacts with benzene rings to form anilines, which are precursors of many high-value chemical products . Another study discusses the chemical reactivity of 2,3,4-substituted derivatives of aniline .科学研究应用

还原触发的氨基甲酸酯中的断裂

- 对 4-硝基苄基氨基甲酸酯的研究表明,在硝基还原后释放取代的苯胺,包括 3,4-二苄氧基苯胺。该研究强调了离去苯胺碱性的重要性及其对苯胺释放的产率和效率的影响,这与酶-前药疗法中的前药开发相关 (Sykes 等,2000)。

具有苯胺基团的聚氨酯阳离子聚合物

- 苯胺衍生物,包括 3,4-二苄氧基苯胺,已用于合成用于荧光聚合物的聚氨酯阳离子聚合物。这些化合物因其光致变色机制和在材料科学中的潜在应用而受到探索 (Buruianǎ 等,2005)。

晶体生长和结构分析

- 涉及苯胺衍生物(如 4-甲氧基-N-(硝基亚苄基)-苯胺)的晶体生长和结构分析的研究,提供了对这些化合物化学、抗菌和非线性光学性质的见解,这可能与其在材料科学和药物中的应用相关 (Subi 等,2022)。

工业生产的实用合成

- 苯胺衍生物(如 3-氯-4-(3-氟苄氧基)苯胺)的实用合成已针对工业生产进行了研究。这证明了该化合物在大规模应用于各个行业的潜力 (Qingwen,2011)。

聚合物合成和氧化还原活性

- 探索了聚合物(如聚(苯胺-共-3-氨基-4-羟基苯甲酸))的合成及其在碱性条件下的氧化还原活性。此类研究可能推动聚合物技术和材料工程的发展 (Chen 等,2013)。

安全和危害

未来方向

A single-step method for aniline formation was examined, using a vanadate catalyst with an iron oxide co-catalyst and hydroxylamine hydrochloride as the amine source. This method achieved up to a 90% yield of aniline . This could potentially be a future direction for the synthesis of 3,4-Dibenzyloxy aniline.

作用机制

Target of Action

Aniline derivatives are known to interact with various enzymes and proteins in the body . For instance, aniline interacts with enzymes like Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . The role of these targets can vary widely, from metabolic processes to signal transduction pathways.

Mode of Action

Aniline and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activity.

Biochemical Pathways

For instance, aniline has been found to induce the production of indole derivatives in certain bacteria, suggesting its involvement in tryptophan metabolism .

Pharmacokinetics

Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body, suggesting a high rate of metabolism . The bioavailability of these compounds can be influenced by factors such as the route of administration and the presence of metabolic enzymes.

Result of Action

Studies on aniline oligomers have shown that these compounds can have cytotoxic effects on certain cell types . The specific effects of 3,4-Dibenzyloxy aniline at the molecular and cellular level would likely depend on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibenzyloxy aniline. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . Furthermore, the compound’s environmental stability and its potential to bioaccumulate can also influence its overall impact on the environment and human health.

生化分析

Biochemical Properties

It is known that aniline derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Aniline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that aniline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Aniline and its derivatives are known to undergo N-hydroxylation, a key step in their metabolism

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

属性

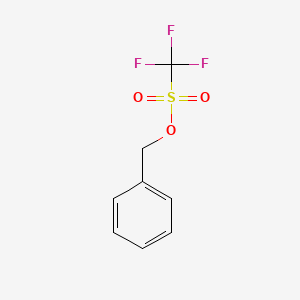

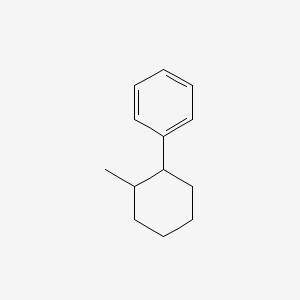

IUPAC Name |

3,4-bis(phenylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAOYIXQKCKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482594 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18002-44-3 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-2-ethoxyethenyl]benzene](/img/structure/B3048615.png)

![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)